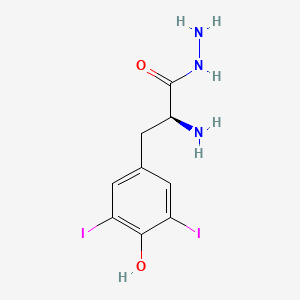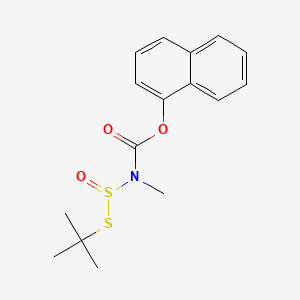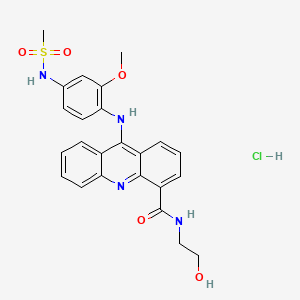
4-(Dodecylcarbamoyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dodecylcarbamoyl)benzoic acid is an organic compound that belongs to the class of carboxylic acids. It features a benzoic acid core with a dodecylcarbamoyl group attached to the para position of the benzene ring. This compound is known for its surfactant properties and is used in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dodecylcarbamoyl)benzoic acid typically involves the reaction of benzoic acid with dodecylamine. The process can be summarized as follows:
Starting Materials: Benzoic acid and dodecylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Procedure: Benzoic acid is first activated by DCC, followed by the addition of dodecylamine. The reaction mixture is stirred at room temperature until the formation of this compound is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dodecylcarbamoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Applications De Recherche Scientifique
4-(Dodecylcarbamoyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and other surfactant-based products.
Mécanisme D'action
The mechanism of action of 4-(Dodecylcarbamoyl)benzoic acid is primarily based on its surfactant properties. The compound can interact with lipid bilayers and proteins, altering their structure and function. The dodecyl group provides hydrophobic interactions, while the benzoic acid moiety offers hydrophilic interactions, making it effective in disrupting lipid membranes and enhancing the solubility of hydrophobic compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic Acid: A simpler analog without the dodecyl group, primarily used as a preservative and in organic synthesis.
4-(Octylcarbamoyl)benzoic Acid: Similar structure with an octyl group instead of dodecyl, used in similar applications but with different surfactant properties.
4-(Hexylcarbamoyl)benzoic Acid: Contains a hexyl group, offering different hydrophobic interactions compared to the dodecyl analog.
Uniqueness
4-(Dodecylcarbamoyl)benzoic acid is unique due to its long dodecyl chain, which provides enhanced surfactant properties and makes it suitable for applications requiring strong hydrophobic interactions. Its ability to interact with lipid membranes and proteins makes it valuable in both research and industrial applications.
Propriétés
| 75727-43-4 | |
Formule moléculaire |
C20H31NO3 |
Poids moléculaire |
333.5 g/mol |
Nom IUPAC |
4-(dodecylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C20H31NO3/c1-2-3-4-5-6-7-8-9-10-11-16-21-19(22)17-12-14-18(15-13-17)20(23)24/h12-15H,2-11,16H2,1H3,(H,21,22)(H,23,24) |
Clé InChI |
VIHBPFXETXIFSW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCNC(=O)C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B14452279.png)

![3-Hydroxy-2-methyl-4-[2-(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14452287.png)
